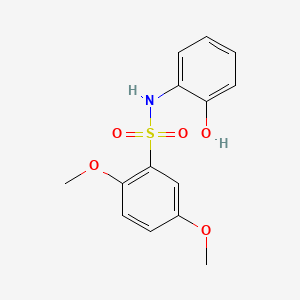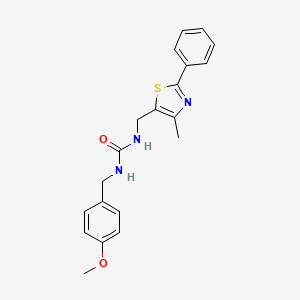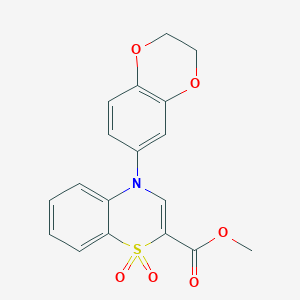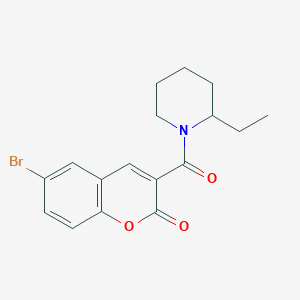
N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound that likely contains a benzene ring with two methoxy groups (OCH3) at the 2nd and 5th positions, a sulfonamide group (SO2NH2), and a hydroxyphenyl group (C6H4OH) attached to the nitrogen of the sulfonamide .
Molecular Structure Analysis
The molecular structure would likely be planar due to the conjugated system of the benzene ring. The presence of the electron-donating methoxy groups and the electron-withdrawing sulfonamide group could have interesting effects on the electronic structure of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing novel sulfonamide molecules, with studies detailing the structural and electronic properties through experimental and computational approaches. For instance, Murthy et al. (2018) synthesized a new sulfonamide compound and used SCXRD studies, spectroscopic tools, and DFT calculations to characterize its structure and electronic properties. This comprehensive analysis provided insights into the compound's stability and reactivity, highlighting its potential for further scientific applications (Murthy et al., 2018).
Pharmacological Potential
Several studies have explored the pharmacological potential of sulfonamide derivatives. For example, compounds from sulfonamide-focused libraries have been evaluated for their antitumor activities, with some advancing to clinical trials due to their ability to inhibit cell cycle progression in cancer cell lines. This underscores the therapeutic promise of sulfonamide compounds in oncology (Owa et al., 2002).
Sensor Development
Sulfonamide derivatives have also been investigated for their potential in sensor development. Sheikh et al. (2016) synthesized bis-sulfonamides to study their applications as heavy metal sensors. This research demonstrated the utility of sulfonamide compounds in environmental monitoring and public health, particularly for detecting cobalt ions in various media (Sheikh et al., 2016).
Molecular Interactions and Biological Evaluation
Research on sulfonamide derivatives extends to understanding their molecular interactions and biological effects. Studies have been conducted to synthesize and evaluate the bioactivity of new thiourea derivatives bearing benzenesulfonamide moieties, revealing interesting cytotoxic activities and strong inhibition of human cytosolic isoforms. This line of research contributes to the development of novel anticancer and enzyme inhibition therapies (Gul et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-19-10-7-8-13(20-2)14(9-10)21(17,18)15-11-5-3-4-6-12(11)16/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEIKCNJAGZMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2672302.png)


![1-[2-(3-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2672305.png)
![3-{1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2672310.png)

![7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2672313.png)


![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)
